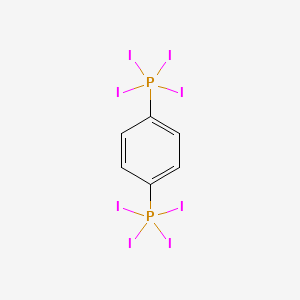
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is a unique organophosphorus compound characterized by the presence of tetraiodo-lambda~5~-phosphane groups attached to a 1,4-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) typically involves the reaction of 1,4-diiodobenzene with phosphorus triiodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus species.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is used as a precursor for the synthesis of various organophosphorus compounds
Biology and Medicine
The compound’s ability to form stable complexes with various biomolecules makes it a candidate for research in medicinal chemistry
Industry
In the industrial sector, (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) can be used in the production of flame retardants and as an additive in polymers to enhance their thermal stability.
Mechanism of Action
The mechanism of action of (1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes and other proteins. The pathways involved are often related to the compound’s ability to undergo redox reactions and form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(1,4-Phenylene)bis(diphenylphosphine): Similar in structure but with diphenylphosphine groups instead of tetraiodo-lambda~5~-phosphane.
(1,4-Phenylene)bis(diphenylphosphine oxide): Contains phosphine oxide groups, offering different reactivity and applications.
(1,4-Phenylene)bis(diphenylphosphine sulfide): Features phosphine sulfide groups, providing unique properties compared to the iodine-containing compound.
Uniqueness
(1,4-Phenylene)bis(tetraiodo-lambda~5~-phosphane) is unique due to the presence of multiple iodine atoms, which impart distinct chemical reactivity and potential for radiolabeling. This makes it particularly valuable in applications requiring heavy atom effects or specific interactions with iodine-sensitive targets.
Properties
CAS No. |
62828-14-2 |
|---|---|
Molecular Formula |
C6H4I8P2 |
Molecular Weight |
1153.28 g/mol |
IUPAC Name |
tetraiodo-[4-(tetraiodo-λ5-phosphanyl)phenyl]-λ5-phosphane |
InChI |
InChI=1S/C6H4I8P2/c7-15(8,9,10)5-1-2-6(4-3-5)16(11,12,13)14/h1-4H |
InChI Key |
PTKZSMAXAKISIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1P(I)(I)(I)I)P(I)(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















